1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 . It is also known by its IUPAC name, 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid consists of a benzyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group . The exact mass of the molecule is 173.120449483 g/mol .Physical And Chemical Properties Analysis
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a white to off-white solid . It has a molecular weight of 217.27 g/mol .Scientific Research Applications
Synthesis Applications
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which exhibit interesting biological activities. Such synthesis is achieved through reactions like phosphine-catalyzed ring-forming reactions and ring-closing metathesis (Kim et al., 2016).
Fine Organic Synthesis
This compound serves as a multipurpose synthon for fine organic synthesis. It has been prepared through the rearrangement of various epoxypiperidines, showcasing its versatility in organic chemical reactions (Grishina et al., 2005).
Photophysical Properties in Coordination Polymers
It is also used in the preparation of aromatic carboxylic acids for supporting lanthanide coordination compounds. These compounds are characterized for their photophysical properties, indicating potential applications in light harvesting and luminescence (Sivakumar et al., 2011).
Carboxylation Processes
In the field of carboxylation, this compound plays a role in the visible-light-mediated carboxylation of benzylic C–H bonds. This process is significant for forming 2-arylpropionic acids under metal-free conditions, showcasing its importance in green chemistry (Meng et al., 2019).
Antimicrobial and Anti-Inflammatory Properties
Some derivatives of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This indicates its potential use in pharmaceutical research (ANISETTI & Reddy, 2017).
Crystal Structure Analysis
It's also used in crystal structure analysis, aiding in understanding the molecular geometry and interactions within chemical compounds (Sambyal et al., 2011).
properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAYLIVQXUGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598668 | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
CAS RN |
79858-48-3 | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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